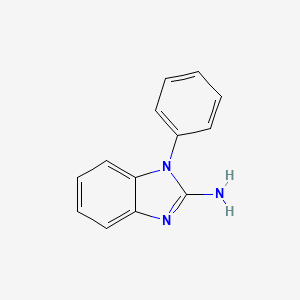

1-phenyl-1H-1,3-benzodiazol-2-amine

Description

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Organic Synthesis

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in drug discovery. nih.govnih.govbenthamscience.com This distinction is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govimpactfactor.org These activities include antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the benzimidazole core stems from its structural features, which allow for various substitutions, influencing its biological efficacy. impactfactor.org

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous methods developed to construct this heterocyclic system. enpress-publisher.com Common synthetic routes involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes. enpress-publisher.commdpi.comresearchgate.net Modern synthetic strategies often employ catalysts and environmentally friendly conditions to improve efficiency and yield. mdpi.comrsc.org The continual development of novel synthetic methodologies underscores the ongoing importance of benzimidazoles in creating new chemical entities with potential therapeutic applications. connectjournals.com

Overview of 1-Phenyl-1H-1,3-benzodiazol-2-amine within the Benzimidazole Class

Within the extensive family of benzimidazoles, this compound stands out as a specific derivative with a phenyl group attached to one of the nitrogen atoms of the benzimidazole ring and an amine group at the 2-position. scbt.comnih.gov This compound, with the chemical formula C₁₃H₁₁N₃, has been a subject of interest for its potential applications and has been synthesized and characterized in various research contexts. scbt.combiosynth.com Its structure is a variation of the core benzimidazole scaffold, and the presence of the phenyl and amine substituents can significantly influence its chemical and biological properties.

Scope and Research Focus on this compound

Research on this compound has primarily focused on its synthesis and the exploration of its potential as a building block for more complex molecules. For instance, it has been noted as an experimental drug candidate, with studies examining its spectroscopic properties and crystal structure to understand its reaction mechanisms. biosynth.com While comprehensive biological activity data for this specific compound is not extensively documented in publicly available literature, the broader class of N-phenylbenzimidazole derivatives has been investigated for various therapeutic applications. The research focus often involves modifying the core structure to explore structure-activity relationships and develop new compounds with enhanced biological profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEQIDSEGWXUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378277 | |

| Record name | 1-Phenyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43023-11-6 | |

| Record name | 1-Phenyl-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 1h 1,3 Benzodiazol 2 Amine and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing the benzimidazole (B57391) core, the foundational structure of 1-phenyl-1H-1,3-benzodiazol-2-amine, have historically relied on condensation and cyclization reactions. These established routes often involve harsh reaction conditions but remain fundamental to understanding the chemistry of this heterocyclic system.

Condensation Reactions Involving Phenylenediamines and Derivatives

A cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a variety of carbonyl compounds or their equivalents. nih.govmdpi.com This approach is widely utilized for its versatility in introducing diverse substituents onto the benzimidazole ring.

The reaction of o-phenylenediamines with aldehydes is a common method. rsc.org For instance, the condensation of o-phenylenediamine with various aromatic aldehydes can be facilitated by a catalyst to form 2-substituted benzimidazoles. nih.govnih.gov The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield. nih.gov Similarly, carboxylic acids and their derivatives, such as esters, nitriles, and acid chlorides, can be condensed with o-phenylenediamines to afford the corresponding benzimidazoles. mdpi.comconnectjournals.com These reactions often necessitate strong acidic conditions and elevated temperatures to drive the dehydration and subsequent cyclization. connectjournals.comnih.gov

Another important variation involves the reaction of o-phenylenediamines with cyanogen (B1215507) bromide, which directly introduces the 2-amino group characteristic of the target compound's parent structure, 2-aminobenzimidazole (B67599). sci-hub.se However, the high toxicity of cyanogen bromide has prompted the search for safer alternatives. sci-hub.se The use of phenylglycine with o-phenylenediamine in the presence of hydrochloric acid also leads to the formation of a benzimidazole derivative. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| o-Phenylenediamine | Aromatic Aldehydes | Catalyst (e.g., NH4Cl, Zn-BNT) | 2-Aryl-1H-benzo[d]imidazole | nih.govnih.gov |

| o-Phenylenediamine | Carboxylic Acids | Strong Acid, Heat | 2-Substituted-1H-benzo[d]imidazole | mdpi.comnih.gov |

| o-Phenylenediamine | Phenylglycine | 4N HCl, Reflux | 2-(1-aminobenzyl)benzimidazole | researchgate.net |

| 4-Chloro-o-phenylenediamine | Anthranilic Acid | 4 M HCl, Reflux | 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | researchgate.net |

Cyclization Reactions in the Formation of the Benzodiazole Ring System

The formation of the benzodiazole ring is the key step in these syntheses and often occurs in situ following the initial condensation. This intramolecular cyclization typically involves the elimination of a small molecule, such as water, to form the stable aromatic heterocyclic system. nih.gov

Several strategies focus on promoting this cyclization. For example, the intramolecular cyclization of o-bromoaryl derivatives can be catalyzed by copper(II) oxide nanoparticles to yield benzimidazoles. acs.org This method is advantageous due to its ligand-free nature and the recyclability of the catalyst. acs.org Another approach involves the intramolecular N-arylation of amidines, mediated by a base like potassium hydroxide, to construct the benzimidazole ring. organic-chemistry.org

The Jacobsen cyclization, which utilizes potassium ferricyanide, is a classic method for forming benzothiazoles and can be conceptually extended to benzimidazoles. researchgate.netresearchgate.net This reaction proceeds through a radical mechanism. researchgate.net More contemporary methods have employed reagents like manganese triacetate to facilitate similar radical cyclizations under milder conditions, sometimes accelerated by microwave irradiation. indexcopernicus.com

Modern and Green Chemistry Synthesis Techniques

In response to the growing need for sustainable chemical processes, modern synthetic methodologies have focused on improving efficiency, reducing waste, and minimizing the use of hazardous materials. ijarsct.co.inchemmethod.com These green chemistry principles have been successfully applied to the synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. organic-chemistry.orgijarsct.co.in

The synthesis of 2-substituted benzimidazoles from the condensation of o-phenylenediamine and aromatic aldehydes can be efficiently carried out under microwave conditions. nih.govrjptonline.org For example, using a zinc-based boron nitride (Zn-BNT) catalyst, various benzimidazoles were synthesized in high yields within 15 minutes of microwave irradiation. nih.gov This method highlights the synergy between microwave technology and catalysis in promoting green chemical synthesis. nih.gov Similarly, a one-pot, three-component synthesis of complex benzimidazole derivatives has been achieved using microwave assistance, demonstrating the method's versatility. nih.gov

| Reactants | Catalyst/Conditions | Time | Yield | Reference(s) |

| o-Phenylenediamine, Aromatic Aldehydes | Zn-BNT, Microwave (140 °C) | 15 min | 82-97% | nih.gov |

| o-Phenylenediamine, Aromatic Aldehydes | Alumina, Microwave | Not specified | Moderate to good | rjptonline.org |

| Phenylazide, Propargyloxybenzaldehyde, 1,2-Diaminobenzene | Copper Sulfate (B86663), D-Glucose, Microwave | 15 min | 95% | nih.gov |

Catalyst-Mediated Synthetic Strategies

The use of catalysts is central to many modern synthetic routes for benzimidazoles, offering enhanced reaction rates, selectivity, and milder reaction conditions. rsc.orgmdpi.com A wide array of catalysts, including metal nanoparticles, Lewis acids, and organocatalysts, have been explored.

Copper-catalyzed reactions are particularly prominent in the synthesis of 2-aminobenzimidazoles and their derivatives. acs.orgacs.org Copper(I)-catalyzed domino reactions of o-haloanilines and carbodiimides provide an efficient route to various 2-aminobenzimidazole derivatives. acs.orgthieme-connect.com Copper(II) oxide nanoparticles have also been used as a recyclable, ligand-free catalyst for the intramolecular cyclization of o-bromoaryl derivatives. acs.org

Iron catalysts, being inexpensive and environmentally benign, have also gained traction. nih.govindianchemicalsociety.com For instance, FeCl3 can catalyze the three-component annulation of 2-aminobenzimidazoles, alkynes, and N,N-dimethylaminoethanol to construct fused pyrimido[1,2-a]benzimidazoles. rsc.org Other metal-based catalysts, such as those involving cobalt, zinc, and gold nanoparticles, have also been successfully employed in benzimidazole synthesis. mdpi.comrsc.orgorganic-chemistry.orgacs.org

| Catalyst | Reactants | Key Features | Reference(s) |

| Copper(I) Iodide | o-Haloanilines, Carbodiimides | Domino reaction, good to excellent yields | acs.org |

| Copper(II) Oxide Nanoparticles | o-Bromoarylguanidines | Ligand-free, recyclable catalyst | acs.org |

| Iron(III) Chloride (FeCl3) | 2-Aminobenzimidazoles, Alkynes, N,N-dimethylaminoethanol | Three-component [3 + 2 + 1] annulation | rsc.org |

| Cobalt Nanocomposite | Phenylenediamines, Aldehydes | Recyclable, additive- and oxidant-free | organic-chemistry.org |

| Zinc Boron Nitride (Zn-BNT) | o-Phenylenediamine, Aromatic Aldehydes | Reusable catalyst, microwave conditions | nih.gov |

| Gold Nanoparticles on Ceria (Au/CeO2) | o-Phenylenediamine, Aldehydes | High yields, selectivity | mdpi.com |

Solvent-Free and Environmentally Benign Approaches

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ijarsct.co.in Solvent-free reaction conditions, often facilitated by grinding or the use of solid supports, offer significant environmental benefits. rsc.orgmdpi.com

The synthesis of 1,2-disubstituted benzimidazole derivatives has been achieved under solvent-free grinding conditions using p-toluenesulfonic acid as a catalyst. nih.govrsc.org This method is characterized by short reaction times, high efficiency, and simple product isolation. nih.govrsc.org In another approach, the condensation of o-phenylenediamines with aldehydes was performed under solvent-free conditions using AlOOH–SO3 nanoparticles as a recyclable catalyst. rsc.org The use of natural acids, such as those found in fruit juices, has also been explored as a green medium for benzimidazole synthesis at room temperature. rsc.org Furthermore, deep eutectic solvents (DESs), which are biodegradable and have low toxicity, are being investigated as alternative reaction media. mdpi.com

Strategies for Functionalization and Derivatization of the this compound Core

The aromatic carbocycle of the benzodiazole system is a prime target for substitution, which can significantly influence the electronic properties and steric profile of the entire molecule. The introduction of substituents is often achieved by employing appropriately substituted o-phenylenediamines as starting materials in the initial cyclization reaction.

Research has demonstrated the successful incorporation of various functional groups onto this ring system. For instance, an amino group can be present, as seen in 1-phenyl-1H-1,3-benzodiazol-5-amine uni.lu. This introduces a basic site and a potential handle for further derivatization. Similarly, the introduction of a strongly acidic group is exemplified by 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid , which exists as a hydrate (B1144303) nih.gov. More complex substitutions are also feasible, such as the attachment of another heterocyclic system. An example is seen in the structure of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine , where a phenyl-oxazole group is attached at the 5-position of the benzodiazole ring uni.lu. The synthesis of such derivatives highlights the versatility of placing substituents on the benzo portion of the scaffold to modulate molecular properties.

Table 1: Examples of Substituents on the Benzodiazole Ring

| Compound Name | Substituent | Position |

|---|---|---|

| 1-phenyl-1H-1,3-benzodiazol-5-amine uni.lu | Amino (-NH₂) | 5 |

| 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate nih.gov | Sulfonic Acid (-SO₃H) | 5 |

| 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine uni.lu | 3-(1,3-oxazol-2-yl)phenyl | 5 |

The N-1 phenyl ring is another key site for structural modification. Altering the substituents on this ring can impact the molecule's conformation, including the dihedral angle between the phenyl ring and the benzodiazole plane, which can be critical for its interactions with biological targets.

A range of substituted phenyl analogues has been synthesized. The introduction of electron-withdrawing groups is demonstrated by 1-(2,6-Difluorophenyl)-1H-1,3-benzodiazol-2-amine , where two fluorine atoms are present on the phenyl ring biosynth.com. Conversely, electron-donating groups can also be incorporated. For example, the synthesis of 6-Methyl-2-phenyl-1-(p-tolyl)-1H-benzo[d]imidazole showcases a methyl group on the N-phenyl ring (a tolyl group) rsc.org. Further studies have shown that substrates bearing methoxy (B1213986), methyl, or chloro substituents on the phenyl ring can undergo successful cyclization reactions, indicating the broad compatibility of these modifications nih.gov. These examples underscore the feasibility of tuning the electronic nature of the N-1 aryl substituent.

Table 2: Examples of Modifications at the Phenyl Moiety

| Compound Name | Phenyl Moiety Substituent(s) |

|---|---|

| 1-(2,6-Difluorophenyl)-1H-1,3-benzodiazol-2-amine biosynth.com | 2,6-Difluoro |

| 2-Phenyl-1-(p-tolyl)-1H-benzo[d]imidazole rsc.org | 4-Methyl (p-tolyl) |

The exocyclic amine at the C2-position is a versatile functional group that serves as a primary point for diversification. Its nucleophilic character allows for a wide array of chemical transformations, leading to the generation of amides, carbamates, ureas, and other derivatives.

One common strategy involves acylation or related reactions. For instance, 1-benzyl-1H-benzo[d]imidazol-2-amines can be treated with phenylchloroformate to produce phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates connectjournals.com. This reaction transforms the primary amine into a carbamate (B1207046) linkage. Another modification involves the formation of formimidoyl derivatives, as demonstrated in the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl compounds researchgate.net. Furthermore, the amine can be used as a building block to extend the carbon chain. An example is 2-(1-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine , where the core structure is extended by an ethylamine (B1201723) moiety at the 2-position uni.lu. These transformations highlight the utility of the 2-amino group as a handle for introducing significant structural diversity.

Table 3: Examples of Diversification via the Amine Functionality

| Derivative Type | Reactant/Modification | Resulting Functional Group |

|---|---|---|

| Carbamate connectjournals.com | Phenylchloroformate | -NH-C(=O)O-Phenyl |

| Formimidoyl researchgate.net | Formimidoylating agent | -N=CH-R |

Reactivity and Chemical Transformations of 1 Phenyl 1h 1,3 Benzodiazol 2 Amine Derivatives

General Heterocyclic Ring System Reactivity

The benzimidazole (B57391) ring system is an aromatic, 10π electron system, which makes it susceptible to electrophilic substitution reactions. chemicalbook.com The fusion of a benzene (B151609) ring with an imidazole (B134444) ring results in a bicyclic planar structure. chemicalbook.com The nitrogen at position 1 (N1) is of the pyrrole-type, while the nitrogen at position 3 (N3) is pyridine-like. chemicalbook.com

The positions at 4, 5, 6, and 7 on the benzene portion of the benzimidazole ring are π-excessive, making them prone to electrophilic attack. chemicalbook.com Conversely, the C2 position is susceptible to nucleophilic substitution. chemicalbook.com

Electrophilic Substitution:

Halogenation: The benzene ring of the benzimidazole system can undergo halogenation.

Nitration: Benzimidazoles form mononitrate salts with nitric acid (HNO₃). chemicalbook.com

Sulfonation: Sulfonation can also occur on the benzene ring.

Nucleophilic Substitution:

The C2 position is the primary site for nucleophilic attack.

Reactions Involving the Amine Functional Group

The exocyclic amine group at the C2 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation: The amine group can be acylated using various acylating agents. For example, the reaction of 2-aminobenzimidazole (B67599) with acyl chlorides or anhydrides in the presence of a base yields N-acylated products. researchgate.net However, in some cases, acylation at the amino position can lead to a loss of biological activity in certain contexts. nih.gov

Alkylation and Arylation: The amine group can undergo alkylation and arylation. researchgate.net Palladium-catalyzed methods have been developed for the selective N-arylation of the primary amino group of 2-aminobenzimidazoles. nih.gov In contrast, copper-catalyzed procedures can achieve selective N-arylation of the azole nitrogen. nih.gov

Schiff Base Formation: The amine group can react with aldehydes and ketones to form Schiff bases (imines).

Diazotization: The amine group can be diazotized, and the resulting diazonium salt can be used in various subsequent reactions.

Table 1: Examples of Reactions at the Amine Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride, pyridine | N-Acyl-2-aminobenzimidazole |

| Alkylation | Alkyl halide, base | N-Alkyl-2-aminobenzimidazole |

| Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl-2-aminobenzimidazole |

Transformations of the Phenyl Substituent

The N-phenyl substituent on the benzimidazole ring can also be modified, although its reactivity is influenced by the electron-withdrawing nature of the benzimidazole ring system.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution (ortho, meta, or para) will be directed by the N-benzimidazolyl group. Due to the electron-withdrawing nature of the C=O group in phenyl benzoate, electrophilic substitution is directed to the meta position on the benzoyl ring and the ortho/para positions on the phenoxy ring. reddit.com

Functional Group Interconversion: Substituents on the phenyl ring can be interconverted. For example, a nitro group can be reduced to an amino group, which can then be further functionalized.

The nature and position of substituents on the phenyl ring can significantly impact the biological activity of the resulting compounds. nih.gov For instance, disubstitution on the phenyl ring has been shown to reduce cytotoxicity and enhance DNA-ligand stability in certain benzimidazole derivatives. nih.gov

Formation of Metal Complexes with Benzodiazole Ligands

Benzimidazole and its derivatives, including 1-phenyl-1H-1,3-benzodiazol-2-amine, are excellent ligands for the formation of metal complexes due to the presence of multiple nitrogen donor atoms. nih.govnih.gov These complexes have garnered significant interest due to their potential applications in various fields, including medicinal chemistry. nih.govnih.gov

Coordination Modes: The benzimidazole ligand can coordinate to metal ions in several ways:

As a monodentate ligand through the N3 pyridine-like nitrogen.

As a bridging ligand, coordinating to two metal ions.

As a chelating ligand, if other coordinating groups are present in the molecule. tandfonline.com

Metals Used: A wide variety of metal ions can form complexes with benzimidazole ligands, including but not limited to:

Zinc (Zn) nih.gov

Copper (Cu) nih.gov

Ruthenium (Ru) nih.gov

Platinum (Pt) mdpi.com

Palladium (Pd) nih.gov

Iridium (Ir) nih.gov

Properties of Complexes: The formation of metal complexes can significantly alter the properties of the benzimidazole ligand, including its biological activity. nih.gov For example, zinc coordination compounds with benzimidazole derivatives have shown potential anticancer activity. nih.gov The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, the ligand, and the reaction conditions.

Table 2: Examples of Metal Complexes with Benzimidazole Ligands

| Metal Ion | Ligand Type | Potential Application |

|---|---|---|

| Zinc (II) | Benzimidazole derivatives | Anticancer |

| Copper (II) | 2-aminomethyl benzimidazole derivatives | Anticancer |

| Ruthenium (III) | Benzimidazole derivatives | Anticancer |

Biotransformation Pathways and Metabolite Identification

The biotransformation of 2-aminobenzimidazole derivatives is a critical area of study, particularly for compounds being developed as therapeutic agents. The metabolic pathways determine the pharmacokinetic profile and can lead to the formation of active or inactive metabolites.

For a related 2-aminobenzimidazole derivative, the primary routes of metabolism were identified as oxidation and subsequent glucuronidation. nih.gov These transformations occurred on both the alkyl chain and the benzimidazole ring itself. nih.gov

Common metabolic reactions for such compounds include:

Hydroxylation: The addition of a hydroxyl group to the aromatic rings or alkyl substituents.

N-dealkylation: The removal of alkyl groups from nitrogen atoms.

Glucuronidation: The conjugation with glucuronic acid, which increases water solubility and facilitates excretion.

Sulfation: The conjugation with a sulfate (B86663) group.

The identification of metabolites is typically carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Understanding the biotransformation pathways is essential for optimizing the drug-like properties of these compounds, such as improving metabolic stability and oral bioavailability. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenyl 1h 1,3 Benzodiazol 2 Amine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For an analog, 3-phenyl-1H-1,3-benzodiazol-2(3H)-one, the ¹H NMR spectrum recorded in CDCl₃ at 300 MHz shows distinct signals for the aromatic protons and the NH proton. nih.govresearchgate.net The broad singlet at δ 10.75 ppm is characteristic of the NH proton. nih.govresearchgate.net The multiplets observed in the aromatic region (δ 7.06-7.58 ppm) correspond to the protons of the benzimidazolone backbone and the phenyl substituent. nih.govresearchgate.net

In a related benzimidazole (B57391) derivative, the ¹H NMR spectrum in DMSO displays aromatic protons in the range of δ 7.23-7.77 ppm, with the NH proton appearing at δ 6.77 ppm. orientjchem.org The specific shifts and coupling patterns are instrumental in assigning each proton to its position in the molecule.

The ¹³C NMR spectrum provides complementary information. For instance, in N-phenyl-2-[(trichloroacetyl)amino]benzamide, the carbonyl carbons are observed at high chemical shifts (167.34 ppm and 159.82 ppm). The aromatic carbons typically resonate between 120 and 140 ppm. The number of signals and their chemical shifts in the ¹³C NMR spectrum help to confirm the carbon framework of the molecule.

¹H NMR Data for 3-Phenyl-1H-1,3-benzodiazol-2(3H)-one

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.75 | br s | NH |

| 7.58 | m | Ar-H |

| 7.45 | m | Ar-H |

| 7.17 | m | Ar-H |

| 7.10 | m | Ar-H |

| 7.06 | m | Ar-H |

Source: nih.govresearchgate.net

Infrared (IR) and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy and mass spectrometry are essential for confirming the molecular structure and identifying functional groups.

IR spectroscopy is used to identify the characteristic vibrational frequencies of different bonds within a molecule. In benzimidazole derivatives, the N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹. For example, in 2-(2-hydroxyphenyl)-1H-Benzimidazol, a broad band at 3402-3421 cm⁻¹ is indicative of the O-H group, while the N-H group shows an absorption peak at 3236 cm⁻¹. orientjchem.org The C-H stretching of the aromatic rings is usually observed around 3000-3100 cm⁻¹.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. The molecular formula of 1-phenyl-1H-1,3-benzodiazol-2-amine is C₁₃H₁₁N₃, with a molecular weight of 209.25 g/mol . biosynth.comamericanelements.com This information is critical for verifying the identity of the synthesized compound. PubChem provides predicted collision cross-section (CCS) values for various adducts of related compounds, which can be used for identification in ion mobility-mass spectrometry. uni.luuni.luuni.luuni.lu

Characteristic IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100-3500 |

| O-H stretch | 3200-3600 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

Source: orientjchem.orgmdpi.com

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the measurement of bond lengths, bond angles, and torsion angles, offering a three-dimensional view of the molecule.

The crystal structure of an analog, 3-phenyl-1H-1,3-benzodiazol-2(3H)-one, has been determined, revealing two polymorphic forms. nih.govresearchgate.netbohrium.comnih.gov In these structures, the benzimidazolone moiety is nearly planar. nih.govresearchgate.net The crystal packing is influenced by hydrogen bonding and π-π stacking interactions. nih.govbohrium.comnih.gov For instance, in one polymorph, a strong C=O⋯H-N hydrogen bond is observed. nih.govbohrium.comnih.gov

In the crystal structure of another related compound, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the molecules are linked by N-H⋯N and C-H⋯N hydrogen bonds, which play a significant role in the formation of the crystal lattice. mdpi.com The study of these non-covalent interactions is crucial for understanding the supramolecular chemistry of these compounds.

Crystallographic Data for a Polymorph of 3-Phenyl-1H-1,3-benzodiazol-2(3H)-one (Form I)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 18.0187 (9) |

| b (Å) | 6.4455 (3) |

| c (Å) | 18.7315 (10) |

| β (°) | 111.181 (3) |

| V (ų) | 2028.50 (18) |

| Z | 8 |

Source: researchgate.net

Polymorphic Investigations and Their Structural Implications

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

The investigation of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one revealed the existence of two polymorphic structures, designated as I and II. nih.govresearchgate.netbohrium.comnih.gov These polymorphs show negligible differences in bond distances and angles but differ in the C-N-C-C torsion angle between the benzimidazolone backbone and the phenyl substituent. nih.govresearchgate.netbohrium.comnih.gov This conformational difference leads to variations in crystal packing and supramolecular interactions. nih.govbohrium.comnih.gov

Polymorph I is characterized by a stronger C=O⋯H-N hydrogen bond and weaker π-π interactions compared to polymorph II. nih.govbohrium.comnih.gov Conversely, polymorph II exhibits stronger π-π stacking, as evidenced by a shorter intercentroid distance between adjacent benzimidazolone moieties. nih.govbohrium.comnih.gov The discovery and characterization of polymorphs are vital for controlling the solid-state properties of these compounds.

Biological Activity and Pharmacological Potential of 1 Phenyl 1h 1,3 Benzodiazol 2 Amine and Its Derivatives

Antimicrobial Activity

Derivatives of 1-phenyl-1H-1,3-benzodiazol-2-amine have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, viruses, and parasites. The structural modifications on the benzimidazole (B57391) ring and the phenyl group have allowed for the development of compounds with enhanced and, in some cases, specific antimicrobial properties.

The antibacterial potential of 2-aminobenzimidazole (B67599) derivatives has been a subject of extensive research. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a study on (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, a related structure, revealed significant toxicity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 58 μg/mL, which was found to be more potent than the standard antibiotic tetracycline (B611298) (MIC = 82 μg/mL). nih.gov

Further research has explored the synthesis of various substituted benzimidazoles, indicating their potential for broad-spectrum antibacterial activity. connectjournals.com The introduction of different functional groups onto the benzimidazole core can modulate the antibacterial efficacy. For example, certain synthetic 1,3-bis(aryloxy)propan-2-amines have exhibited inhibitory effects on Gram-positive bacteria in the low micromolar range and were also effective against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

A series of novel (1-phenyl-1H-1,2,3-triazol-4-yl)methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate derivatives were synthesized and their antibacterial properties were compared to chloramphenicol, a standard antibiotic. Similarly, new 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and screened for their antimicrobial activities against several bacterial species. tsijournals.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement (e.g., MIC) | Reference |

| (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Staphylococcus aureus | MIC: 58 µg/mL | nih.gov |

| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., MRSA) | MIC: 2.5–10 µg/mL (5.99–28.58 µM) | nih.gov |

| 1-Phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | MIC values determined | researchgate.net |

| Thiazole (B1198619) derivative with naphthoquinone ring | General antibacterial activity | Highest among tested thiazole derivatives | nih.govresearchgate.net |

| 3-{5-(Furan-2-yl)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | General antibacterial activity | Promising activity | researchgate.net |

| 3-{5-(5-Bromothiophen-2-yl)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | General antibacterial activity | Promising activity | researchgate.net |

In addition to their antibacterial action, derivatives of this compound have been investigated for their antifungal properties. The benzimidazole structure is a key component in several commercial fungicides, which has spurred further research into new derivatives. benthamscience.com Studies have shown that certain 2-substituted fluorinated benzimidazoles exhibit significant antifungal activity. nih.gov

For instance, specific derivatives have been found to be potent against the azole-resistant fungal strain Candida albicans ATCC 64124. nih.gov The synthesis of 1,2,3-triazole phenylhydrazone derivatives has also yielded compounds with significant anti-phytopathogenic activity against fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.org

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement (e.g., EC50) | Reference |

| 2-Substituted fluorinated benzimidazoles (compounds 35-37) | Candida albicans ATCC 64124 (azole-resistant) | Potent antifungal agents | nih.gov |

| 1,2,3-Triazole phenylhydrazone derivative (Compound 5p) | Rhizoctonia solani | EC50: 0.18 µg/mL | rsc.org |

| 1,2,3-Triazole phenylhydrazone derivative (Compound 5p) | Sclerotinia sclerotiorum | EC50: 2.28 µg/mL | rsc.org |

| 1,3,5-Trisubstituted pyrazole (B372694) derivatives | Candida albicans | Antimicrobial activity demonstrated | tsijournals.com |

| (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate derivatives | General antifungal activity | Compared to Amphotericin-B |

The antiviral potential of benzimidazole derivatives is well-documented, with activity reported against a wide array of DNA and RNA viruses. connectjournals.comnih.gov Research has demonstrated that novel benzo-heterocyclic amine derivatives can exhibit broad-spectrum antiviral activity. mdpi.com

Specifically, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also displayed moderate activity against Yellow Fever Virus (YFV) and Coxsackie Virus type B2 (CVB2). nih.gov The introduction of a benzimidazole moiety was found to be favorable for anti-influenza activity in a series of synthesized compounds. mdpi.com Furthermore, some benzothiazole (B30560) derivatives, which share a similar heterocyclic core, have shown activity against the influenza virus. mdpi.com

Interactive Data Table: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Activity Measurement (e.g., EC50, IC50) | Reference |

| Benzo-heterocyclic amine derivative (Compound 3f) | Influenza A, HCV, Cox B3 virus, HBV | IC50: 3.21–5.06 µM | mdpi.com |

| Benzo-heterocyclic amine derivative (Compound 3g) | Influenza A, HCV, Cox B3 virus, HBV | IC50: 0.71–34.87 µM | mdpi.com |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50: as low as 20 nM | nih.gov |

| Benzotriazole derivative (Compound 43a) | Coxsackievirus B5 (CVB5) | EC50: 9 µM | nih.gov |

| Benzotriazole derivative (Compound 18e) | Coxsackievirus B5 (CVB5) | EC50: 6-18.5 µM | nih.gov |

| Thiazole derivatives | General antiviral activity | Reported activity | nih.gov |

Benzimidazole compounds have long been a cornerstone in the treatment of parasitic infections. The antihelminthic drug albendazole, for example, is a benzimidazole derivative. Research into new derivatives continues to yield promising results.

Synthesized 1H-benzimidazole derivatives have been tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov Many of the tested compounds were found to be more active as antiprotozoal agents than the standard drugs metronidazole (B1676534) and albendazole. nih.gov The core 2-aminobenzimidazole structure is recognized for its role in developing new chemotherapeutic agents against parasites. researchgate.net

Interactive Data Table: Antiparasitic and Antihelminthic Potential of this compound Derivatives

| Compound/Derivative | Parasite/Helminth | Activity | Reference |

| Synthesized 1H-benzimidazole derivatives (compounds 1-18) | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole and Albendazole | nih.gov |

| Synthesized 1H-benzimidazole derivatives (compounds 1-18) | Trichinella spiralis | Less active than Albendazole | nih.gov |

| 2-Aminobenzimidazole derivatives | General antiparasitic | Foundation for new chemotherapeutic agents | researchgate.net |

Anticancer and Antitumor Research

The exploration of this compound and its derivatives has extended into the field of oncology, with numerous studies investigating their potential as anticancer agents.

In vitro studies have demonstrated the cytotoxic effects of various benzimidazole derivatives against a range of cancer cell lines. For instance, palladium (II) and platinum (II) complexes of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine have shown cytotoxicity against breast cancer, colon carcinoma, and human hepatocellular carcinoma cells. nih.gov The platinum complex, in particular, displayed an IC50 value of 12.4 µM against breast cancer cells, comparable to the well-known anticancer drug cisplatin (B142131) (IC50 = 9.91 µM). nih.gov

Novel 1,2,3-triazol-5-yl-phosphonates, which can be synthesized from derivatives of the core structure, have also been evaluated for their in vitro cytotoxicity. nih.gov Some of these derivatives showed moderate activity against human promyelocytic leukemia HL-60 cells. nih.gov The benzimidazole nucleus is a recurring motif in compounds with anticancer properties, highlighting its importance in the design of new antitumor agents. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement (IC50) | Reference |

| Platinum (II) complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast cancer | 12.4 µM | nih.gov |

| Palladium (II) complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast cancer, Colon Carcinoma, Human hepatocellular Carcinoma | Cytotoxic activity observed | nih.gov |

| 1,2,3-Triazol-5-yl-phosphonate derivatives | Human promyelocytic leukemia HL-60 | Moderate activity | nih.gov |

| Thiazole derivatives | General anticancer properties | Reported activity | nih.gov |

Modulation of Specific Cancer-Related Targets

Derivatives of this compound have been investigated for their potential to modulate specific targets relevant to cancer therapy. Research has focused on designing and synthesizing novel derivatives with enhanced antiproliferative activity.

A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their anticancer effects. nih.gov It was observed that N-substitution with straight-chain alkyl groups generally resulted in better antiproliferative activity against the MDA-MB-231 breast cancer cell line compared to their unsubstituted counterparts. nih.gov Specifically, for compounds with a phenyl group at the 2-position of the benzimidazole ring, an increase in the length of the alkyl chain from one to five carbons led to a linear increase in anticancer activity. nih.gov Molecular docking studies have suggested that some of these derivatives can interact with crucial amino acids in the binding site of dihydrofolate reductase, an important target in cancer chemotherapy. nih.gov

The structure-activity relationship studies revealed that hydrophobic moieties, such as pentyl and heptyl substitutions, were most effective. A p-methoxy substituent on the 2-phenyl ring also showed a positive effect on antiproliferative activity. nih.gov The enhanced lipophilicity of these molecules is believed to play a vital role in their biological activity by improving their ability to permeate cell membranes. nih.gov

Table 1: Antiproliferative Activity of selected this compound Derivatives against MDA-MB-231 Cell Line

| Compound | Substitution | IC₅₀ (µM) |

| 1a | Methyl | >100 |

| 1e | Pentyl | 21.93 |

| 1g | Heptyl | 33.10 |

| 2g | p-methoxy at 2-phenyl, Heptyl at N-1 | 16.38 |

| Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov |

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties. These compounds often target key enzymes and receptors involved in the inflammatory cascade. Numerous studies have focused on synthesizing new derivatives and evaluating their efficacy in various in vivo and in vitro models.

Derivatives of benzothiazole, a related heterocyclic structure, bearing benzenesulphonamide and carboxamide moieties have demonstrated significant in vivo anti-inflammatory and analgesic activities. nih.gov For instance, certain derivatives showed a higher percentage reduction of carrageenan-induced rat paw edema compared to the standard drug indomethacin. nih.gov Molecular docking studies have indicated excellent binding interactions of these synthesized compounds with cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

The structural modifications, such as the introduction of an ortho-iodo benzene (B151609) ring or a hydroxyl group at the para position of the benzohydrazide (B10538) moiety, have been shown to enhance the anti-inflammatory and analgesic properties of the synthesized compounds. jyoungpharm.org

Table 2: Anti-inflammatory Activity of selected Benzothiazole Derivatives

| Compound | Percentage Reduction of Edema (3h) |

| 17c | 80% |

| 17i | 78% |

| Indomethacin | Not specified to be higher than 17c and 17i at 3h |

| Data from a study on novel anti-inflammatory and analgesic agents. nih.gov |

Other Significant Pharmacological Applications

Beyond their anticancer and anti-inflammatory effects, derivatives of this compound have shown promise in a variety of other therapeutic areas.

Certain derivatives of related heterocyclic systems have been synthesized and screened for their potential as antihypertensive agents. For example, a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines were evaluated for their antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov One compound from this series, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, was found to exhibit short-lived antihypertensive activity in conscious renal hypertensive dogs, with its mechanism suggested to involve ganglionic blocking activity. nih.gov

Additionally, substituted 1,2,3,4-tetrahydroaminonaphthols, which share some structural similarities, have been identified as calcium channel blockers with antihypertensive properties and adrenergic beta-receptor blocking activity. nih.gov

The benzimidazole scaffold is a core component of several proton pump inhibitors used to treat acid-related disorders. While direct evidence for the antiulcer and antihistaminic properties of this compound itself is limited in the provided context, the broader class of benzimidazole derivatives is well-known for these activities. For instance, some benzothiazole derivatives have been evaluated for their ulcerogenic index, a measure of their potential to cause ulcers, which is a critical consideration for anti-inflammatory agents. nih.gov

Derivatives of this compound have been investigated for their potential in treating neurological disorders. A novel piperonylpiperazine derivative, "1-[4-(4-benzo nih.govmdpi.comdioxol-5-ylmethyl-piperazin-1-yl)- phenyl]-3-phenyl-urea'' (BPPU), which incorporates a related chemical structure, has demonstrated potent anticonvulsant activity in various in-vivo seizure models. nih.gov This compound was also found to reduce seizure episodes in a chronic rat model of epilepsy and exhibited neuroprotective potential against neurodegeneration in the hippocampus and cortex. nih.gov Furthermore, it showed cognition-enhancing effects in models of memory deficit. nih.gov

Another study on 1-diethylamino-3-phenylprop-2-en-1-one showed its efficacy in various anticonvulsant screens, including the maximal electroshock and subcutaneous pentylenetetrazole tests. nih.gov This suggests that compounds with a phenyl group and an amidic moiety in a specific spatial relationship can be promising leads for novel antiepileptic agents. nih.gov

Derivatives of this compound have been shown to modulate the activity of several key enzymes.

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This mitochondrial enzyme is a potential drug target for Alzheimer's disease. nih.gov A number of 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as novel 17β-HSD10 inhibitors. nih.gov One such compound, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, showed high inhibitory efficacy and was able to alleviate cognitive impairment in a mouse model. nih.gov Benzothiazole-based derivatives have also been identified as potent inhibitors of 17β-HSD10. nih.gov

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. mdpi.com Synthetic triazole derivatives, which are structurally related to benzimidazoles, have been screened for their inhibitory activity against α-glucosidase and α-amylase. nih.gov Some of these compounds exhibited significant inhibition of both enzymes. nih.gov Similarly, quinoline-1,3,4-oxadiazole conjugates have been identified as potent α-glucosidase inhibitors with a non-competitive mode of action. mdpi.com A synthetic benzothiazine derivative also showed potent inhibition of both α-glucosidase and α-amylase. dovepress.com

Table 3: Enzyme Inhibitory Activity of Selected Derivatives

| Compound Class | Target Enzyme | Notable Findings |

| 2-Phenyl-1H-benzo[d]imidazole | 17β-HSD10 | IC₅₀ of 1.65 µM for a lead compound. nih.gov |

| Benzothiazolyl ureas | 17β-HSD10 | Submicromolar inhibitors identified. nih.gov |

| Triazoles | α-Glucosidase | IC₅₀ values ranging from 54 to 482 µM. nih.gov |

| Triazoles | α-Amylase | IC₅₀ values ranging from 145 to 282 µM. nih.gov |

| Quinoline-1,3,4-oxadiazole | α-Glucosidase | IC₅₀ of 15.85 µM for a lead compound. mdpi.com |

Mechanistic Investigations of Biological Action for 1 Phenyl 1h 1,3 Benzodiazol 2 Amine Derivatives

Interaction with Specific Molecular Targets and Pathways

Derivatives of 1-phenyl-1H-1,3-benzodiazol-2-amine have been shown to interact with several crucial molecular targets and pathways, leading to their observed biological effects. These interactions are often dependent on the specific substitutions made to the parent molecule.

One significant area of investigation has been the development of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as potential multi-target agents. Molecular docking studies have suggested that these compounds can interact with the active site of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids. This interaction is a key mechanism behind their observed antibacterial activity.

Another important class of targets for benzimidazole (B57391) derivatives includes enzymes involved in signaling pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Dual inhibitors targeting both FAAH and sEH have been developed from benzothiazole-phenyl scaffolds, which share structural similarities with this compound derivatives. These inhibitors have shown promise in preclinical models of pain and inflammation.

Furthermore, derivatives of 2-phenyl-1H-benzo[d]imidazole have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov These compounds aim to mitigate the neurotoxic effects associated with the dysregulation of this enzyme. nih.gov

Enzyme Inhibition Mechanisms

The biological activity of many this compound derivatives stems from their ability to inhibit specific enzymes. The nature and potency of this inhibition are highly dependent on the structural features of the derivatives.

Dihydrofolate Reductase (DHFR) Inhibition: N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been identified as potential inhibitors of DHFR. Molecular docking studies indicate that these compounds can bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This disruption of folate metabolism is a key mechanism for their antibacterial effects.

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition: Benzothiazole-phenyl analogs, which are structurally related to the this compound scaffold, have been developed as potent dual inhibitors of FAAH and sEH. nih.gov For example, a 2-chloro analog has demonstrated IC50 values of 7 nM for human FAAH and 9.6 nM for human sEH. nih.gov Inhibition of these enzymes leads to increased levels of endogenous anti-inflammatory and analgesic lipid mediators. nih.gov

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition: A series of 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated as inhibitors of 17β-HSD10. One notable compound, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, exhibited an IC50 of 1.65 µM against 17β-HSD10. nih.gov The inhibitory mechanism is believed to involve binding to the enzyme's active site, thereby preventing its pathological activity in Alzheimer's disease. nih.gov

| Derivative Class | Target Enzyme | IC50 Value | Reference |

| Benzothiazole-phenyl analog (2-chloro) | Human Fatty Acid Amide Hydrolase (FAAH) | 7 nM | nih.gov |

| Benzothiazole-phenyl analog (2-chloro) | Human Soluble Epoxide Hydrolase (sEH) | 9.6 nM | nih.gov |

| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) | 1.65 µM | nih.gov |

Receptor Binding Studies

The interaction of this compound derivatives with specific receptors is another important aspect of their mechanism of action. These binding events can trigger or block downstream signaling pathways, leading to various physiological responses.

While specific receptor binding data for this compound itself is not extensively documented, studies on structurally related compounds provide valuable insights. For instance, a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives, which share some structural motifs with the benzimidazole class, have been identified as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov One such compound, perampanel, demonstrated potent activity with an IC50 of 60 nM in an in vitro AMPA-induced Ca2+ influx assay. nih.gov This suggests that the broader chemical space around the 1-phenyl-benzodiazole core could be explored for AMPA receptor modulation.

Cellular and Molecular Responses

The interaction of this compound derivatives with their molecular targets ultimately translates into a variety of cellular and molecular responses. These responses are the basis for the observed therapeutic or toxicological effects of these compounds.

In the context of cancer research, certain benzimidazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes, which are structurally distinct but share the feature of a phenyl-substituted heterocyclic core, have been shown to inhibit colon cancer cell growth through both peroxisome proliferator-activated receptor gamma (PPARγ)-dependent and -independent pathways. nih.govnih.gov At lower concentrations, these compounds can induce the expression of caveolin-1, while at higher concentrations, they trigger apoptosis in a PPARγ-independent manner. nih.gov

Furthermore, the inhibition of enzymes like DHFR by benzimidazole derivatives leads to a depletion of essential precursors for DNA synthesis, resulting in the inhibition of bacterial or cancer cell proliferation. Similarly, the inhibition of FAAH and sEH can lead to an increase in the levels of endogenous anti-inflammatory lipids, thereby reducing inflammatory responses in cellular models.

The cellular responses to these compounds are complex and can involve multiple signaling pathways. The specific response observed often depends on the cell type, the concentration of the compound, and the specific substitutions on the this compound scaffold.

Structure Activity Relationship Sar Studies and Rational Drug Design for 1 Phenyl 1h 1,3 Benzodiazol 2 Amine Analogs

Influence of Substituents on Pharmacological Efficacy

The pharmacological efficacy of 1-phenyl-1H-1,3-benzodiazol-2-amine analogs is profoundly dictated by the electronic and steric properties of their substituents. The amino group at the C-2 position is a key feature, often enhancing interactions with biological targets through hydrogen bonding. Modifications on the N-1 phenyl ring and the benzimidazole (B57391) nucleus can modulate the compound's lipophilicity, membrane permeability, and binding affinity. researchgate.net

Studies on various 2-phenyl-1H-benzo[d]imidazole derivatives have provided insights into the role of different functional groups. For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target in Alzheimer's disease, derivatization of an amino group on the phenyl ring was a key strategy. rsc.org The introduction of hydrophobic fragments such as alkyl and aryl groups was explored to occupy a hydrophobic cavity in the enzyme's active site. rsc.org

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), on the phenyl ring have been shown to be beneficial in certain contexts. In a series of bisbenzimidazole derivatives, disubstitution on the phenyl ring with methoxy groups, or a combination of methoxy and hydroxyl groups, not only reduced cytotoxicity but also enhanced the stability of the DNA-ligand complex, leading to significant radioprotective effects. nih.gov Specifically, the presence of these electron-donating groups can increase the electron density at the nitrogen atom of the imidazole (B134444) ring, which in turn strengthens the hydrogen bond formation between the N-H of the imidazole and electronegative atoms on the target biomolecule, such as nucleic acid bases. nih.gov

Conversely, electron-withdrawing groups also play a critical role in modulating activity. Fluorine substitution, for example, can enhance metabolic stability and lipid solubility without negatively impacting molecular recognition at the target site. In the context of developing positive allosteric modulators for the GABAA receptor, a 4-fluorophenyl substituent was found to be a key component for activity. acs.org The introduction of a methylsulfonyl (SO2Me) pharmacophore, a strong electron-withdrawing group, at the para-position of a phenyl ring in a related series of pyrazino[1,2-a]benzimidazole (B13791295) derivatives, was crucial for potent and selective COX-2 inhibition. nih.gov

The following table summarizes the influence of various substituents on the pharmacological efficacy of benzimidazole analogs.

| Substituent | Position | General Effect on Efficacy | Example Target/Activity | Citation |

| Amino (-NH2) | C-2 of Benzimidazole | Enhances target interaction via hydrogen bonding. | General | |

| Phenyl (-C6H5) | N-1 of Benzimidazole | Influences lipophilicity and membrane penetration. | General | |

| Methoxy (-OCH3) | Phenyl Ring (e.g., 3,4-di-OCH3) | Reduces cytotoxicity, enhances DNA binding. Electron-donating. | Radioprotection | nih.govnih.gov |

| Hydroxyl (-OH) | Phenyl Ring (e.g., 4-OH, 3-OCH3) | Reduces cytotoxicity, enhances DNA binding. Electron-donating. | Radioprotection | nih.govnih.gov |

| Fluorine (-F) | Phenyl Ring (e.g., 4-F) | Enhances metabolic stability and lipid solubility. | GABAA Receptor Modulation | acs.org |

| Methyl (-CH3) | Benzimidazole Core | Can enhance hydrophobic interactions or cause steric hindrance depending on position. | 17β-HSD10 Inhibition | rsc.org |

| Methylsulfonyl (-SO2Me) | Phenyl Ring (para-position) | Acts as a key pharmacophore for potent and selective inhibition. Electron-withdrawing. | COX-2 Inhibition | nih.gov |

Positional Effects of Functional Groups on Bioactivity

A clear example of positional isomerism affecting bioactivity is seen in the development of GABAA receptor-positive allosteric modulators. acs.org In a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, placing a methyl group at the 6-position of the benzimidazole core was found to orient the molecule favorably within the allosteric binding site. acs.org However, moving the methyl group to the 5-position resulted in a steric clash, which abolished the interaction with the receptor. acs.org

Similarly, the substitution pattern on the N-1 phenyl ring significantly influences molecular interactions. Quantum calculations on the interaction between substituted iodobenzene (B50100) and ammonia (B1221849) revealed that the position of a substituent (ortho, meta, or para) relative to the iodine atom distinctly alters the strength of the resulting halogen bond. nih.gov In most cases, an ortho substituent had the largest effect. nih.gov While not a direct study on the title compound, this principle underscores how the position of a group on the phenyl ring can modulate the strength of non-covalent interactions that are crucial for drug-receptor binding.

In another study on bisbenzimidazoles, the ortho-disubstitution of the phenyl ring with methoxy or methoxy/hydroxyl groups was key to reducing cytotoxicity and enhancing radioprotective properties. nih.gov The specific 3,4-disubstitution pattern on the phenyl ring of certain benzimidazole derivatives has also been highlighted for its role in increasing lipophilicity and improving sequence-specific DNA binding. nih.gov

The table below illustrates the impact of positional changes of functional groups on bioactivity.

| Scaffold | Substituent | Position | Effect on Bioactivity | Target/Activity | Citation |

| 2-Phenyl-1H-benzo[d]imidazole | Methyl (-CH3) | 6-position of Benzimidazole | Favorable for binding. | GABAA Receptor | acs.org |

| 2-Phenyl-1H-benzo[d]imidazole | Methyl (-CH3) | 5-position of Benzimidazole | Abolishes binding due to steric hindrance. | GABAA Receptor | acs.org |

| Substituted Phenyl Ring | Electron-withdrawing or -donating groups | Ortho-position | Generally exerts the strongest influence on intermolecular interactions. | General Principle | nih.gov |

| Bisbenzimidazole | Methoxy (-OCH3) and Hydroxyl (-OH) | Ortho-disubstitution on Phenyl Ring | Reduces cytotoxicity and enhances DNA-ligand stability. | Radioprotection | nih.gov |

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective this compound analogs involves a multi-faceted approach, leveraging structural biology insights and established medicinal chemistry principles. A primary strategy is the exploitation of specific interactions within the target's binding pocket.

One key design principle is the introduction of moieties that can form strong and specific interactions, such as hydrogen bonds or hydrophobic interactions. For instance, in designing 17β-HSD10 inhibitors, a strategy was to introduce hydrophobic fragments (alkyl or aryl groups) via an amino group on the phenyl ring to occupy a known hydrophobic cavity in the enzyme, thereby enhancing binding affinity. rsc.org

Another powerful principle is the use of specific pharmacophores known to interact with certain enzyme families. For the design of selective COX-2 inhibitors, the incorporation of a p-methylsulfonylphenyl group is a well-established strategy. This was applied to a pyrazino[1,2-a]benzimidazole series, where placing the SO2Me group on a C-3 phenyl ring led to compounds with high potency and selectivity for COX-2 over the COX-1 isoform. nih.gov

Improving metabolic stability is also a crucial design consideration for enhancing in vivo potency. Fluorination is a common tactic to achieve this. In the development of GABAA receptor modulators, single-site fluorination at the 4-position of the 2-phenyl ring was shown to enhance metabolic stability without disrupting the necessary interactions for molecular recognition at the receptor. acs.org

Furthermore, structural modifications can be guided by molecular docking studies, which predict the binding modes of designed compounds. In the development of VEGFR-2 inhibitors, docking studies for 2-phenyl benzimidazole derivatives confirmed that the most potent compounds exhibited favorable binding patterns with conserved amino acids in the VEGFR-2 active site, validating the design approach. nih.govresearchgate.net

Key design principles are summarized below:

| Design Principle | Application Example | Desired Outcome | Example Target | Citation |

| Exploit Hydrophobic Pockets | Introduce alkyl/aryl groups on the phenyl ring. | Enhanced Binding Affinity | 17β-HSD10 | rsc.org |

| Incorporate Specific Pharmacophores | Add a p-SO2Me group to a phenyl substituent. | High Potency and Selectivity | COX-2 | nih.gov |

| Enhance Metabolic Stability | Introduce fluorine atoms at strategic positions (e.g., 4-F on phenyl ring). | Improved In Vivo Profile | GABAA Receptor | acs.org |

| Optimize N-1 Substitution | Introduce N-alkylation on the benzimidazole core. | Improved Lipophilicity and Efficacy | Antiproliferative | acs.org |

| Utilize Molecular Docking | Assess binding patterns of designed analogs in the target's active site. | Rational Optimization of Potency | VEGFR-2 | nih.govresearchgate.net |

Comparative SAR Analysis with Related Benzimidazole Scaffolds

The 2-aminobenzimidazole (B67599) core is a common feature in many biologically active compounds. A general SAR analysis of 2-(2-amino phenyl)-1H-benzimidazole derivatives emphasizes that the amino group is crucial for interacting with biological targets, while lipophilic substitutions can enhance membrane permeability. researchgate.net The N-1 substituent on the benzimidazole ring is known to significantly influence chemotherapeutic efficacy. acs.org For example, replacing the N-H with an N-benzyl group has been shown to increase anti-inflammatory activity. srrjournals.com This suggests that the N-1 phenyl group in the title compound likely plays a significant role in modulating lipophilicity and establishing specific hydrophobic or pi-stacking interactions within the target binding site, which can be tuned by substitution on the phenyl ring itself.

Comparisons can also be made with scaffolds where the C-2 amino group is altered. For example, 2-thiobenzimidazoles represent another major class of benzimidazole derivatives. While both 2-amino and 2-thio analogs can exhibit similar types of biological activity, the nature of the C-2 substituent alters the electronic properties and hydrogen bonding capacity of the molecule, leading to different SAR profiles and potentially different primary targets.

Furthermore, the 2-phenyl-1H-benzo[d]imidazole scaffold can be compared to other heterocyclic systems designed to be bioisosteres. For instance, researchers found that 2-(4-fluorophenyl)-1H-benzo[d]imidazoles can effectively mimic the stereoelectronic properties of the imidazo[1,2-a]pyridine (B132010) scaffold, another privileged structure in medicinal chemistry, allowing them to interact with the same allosteric site on the GABAA receptor. acs.org This bioisosteric relationship highlights the versatility of the benzimidazole core in mimicking the spatial and electronic features of other successful pharmacophores.

Finally, contrasting with bisbenzimidazoles, which often function as DNA minor groove binders, helps to frame the potential mechanisms of action. nih.govnih.gov While both classes share the benzimidazole core, the monomeric nature of this compound suggests it is more likely to act as a competitive inhibitor at enzyme active sites or allosteric sites, rather than through DNA intercalation, although DNA interactions cannot be entirely ruled out without specific studies.

Computational Chemistry and in Silico Approaches in Research on 1 Phenyl 1h 1,3 Benzodiazol 2 Amine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 1-phenyl-1H-1,3-benzodiazol-2-amine, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Research on related benzimidazole (B57391) derivatives has demonstrated the utility of this approach. For instance, docking studies on 1H-benzo[d]imidazol-2-amine derivatives have been performed to investigate their interactions with target proteins like prostaglandin-endoperoxide synthase 2 (COX-2), which is involved in inflammation and cancer. scispace.com Similarly, molecular docking has been used to study the binding of benzimidazole derivatives to the colchicine (B1669291) binding site of tubulin, a key target for anticancer agents. researchgate.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a study of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives, docking into the human adenosine (B11128) A2A receptor showed that potent compounds form both hydrophilic and lipophilic interactions within the binding cavity. nih.gov

In a hypothetical docking study of this compound with a target protein, the following interactions might be observed:

The amino group could act as a hydrogen bond donor.

The nitrogen atoms of the benzimidazole ring could act as hydrogen bond acceptors.

The phenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

These computational predictions provide a rationale for the observed biological activity and guide the design of new analogs with improved binding affinity.

Table 1: Representative Molecular Docking Studies of Benzimidazole Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| 1H-Benzo[d]imidazol-2-amine derivatives | Prostaglandin-endoperoxide synthase 2 (COX-2) | Identification of binding modes to guide development of anti-inflammatory and anti-cancer agents. scispace.com |

| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Galanin Receptor 3 (GALR3) | Compound 2d showed the highest potential to bind to GALR3, suggesting a possible mechanism for its antiproliferative activity. tandfonline.comnih.gov |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulins | Optimal binding features compared to the standard molecule albendazole, suggesting potential anthelmintic activity. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

DFT studies on similar benzimidazole derivatives have been used to:

Optimize molecular geometry: Determining the most stable conformation of the molecule.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Predict spectroscopic properties: Including vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm the structure. researchgate.netnih.gov

Analyze charge distribution: Using methods like Natural Bond Orbital (NBO) analysis to understand the distribution of electrons within the molecule and identify potential sites for electrophilic and nucleophilic attack. nih.gov

For instance, DFT calculations on triphenylamine–benzimidazole derivatives have been used to understand the effect of molecular structure on their spectroscopic properties. acs.org In another study, DFT was used to investigate the electronic structure and reactivity of charge transfer complexes of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine. researchgate.net These studies often employ functionals like B3LYP in combination with basis sets such as 6-31G(d) or LANL2DZ. researchgate.netnih.gov

Table 2: Key Parameters from DFT Calculations on Benzimidazole Derivatives

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Mulliken Charges | Describes the charge distribution on individual atoms. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with biological targets.

MD simulations are often used in conjunction with molecular docking to refine the predicted binding poses and to assess the stability of the ligand-protein complex. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. Fluctuations in RMSD can indicate conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Radius of Gyration (Rg): To evaluate the compactness of the protein structure.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Studies on benzimidazole derivatives have employed MD simulations to confirm the stability of docked complexes. For example, MD simulations were used to study the stability of benzimidazole derivatives in complex with Leishmania mexicana triosephosphate isomerase (LmTIM) and with beta-tubulins. nih.govresearchgate.net In another study, MD simulations of 1,3-dihydro-2H-benzimidazol-2-one derivatives complexed with the GALR3 receptor were performed to explore the stability of the target-compound complex. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. For this compound, QSAR models can be developed to predict the activity of new derivatives and to identify the key structural features that influence their potency.

A QSAR study typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, steric) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation with a test set of compounds. nih.govmdpi.com

QSAR studies on 2-aminobenzimidazole (B67599) derivatives have shown that the presence of an amino substituent can lead to increased activity compared to a methyl group. nih.gov Another study on 1-substituted-2-aminobenzimidazole derivatives found a good correlation between acute toxicity and the octanol/water partition coefficient (LogP). nih.gov These models can guide the synthesis of new derivatives with enhanced activity and reduced toxicity.

ADMET Prediction and Drug-Likeness Assessment in Drug Discovery

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. For this compound, these predictions can help to assess its potential as a drug candidate by identifying potential liabilities before costly synthesis and testing.

A variety of computational tools and web servers are available to predict ADMET properties and drug-likeness based on the chemical structure. These predictions often rely on rules such as Lipinski's rule of five and Veber's rule.

Table 3: Commonly Predicted ADMET Properties and Drug-Likeness Parameters

| Parameter | Description | Importance |

|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, a molecular weight over 500, and a LogP over 5. |

| Veber's Rule | Relates to oral bioavailability. | Good bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area no greater than 140 Ų. |